N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide
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Overview
Description
Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . The simplest spiro compounds are bicyclic (having just two rings), or have a bicyclic portion as part of the larger ring system .
Synthesis Analysis
Spiro compounds can be synthesized by various methods . One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .Molecular Structure Analysis
The common atom that connects the two (or sometimes three) rings in a spiro compound is called the spiro atom . In carbocyclic spiro compounds, the spiro-atom is a quaternary carbon .Chemical Reactions Analysis
Spiro compounds may be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom). They can participate in various chemical reactions .Physical and Chemical Properties Analysis
Physical properties of spiro compounds include density, color, hardness, melting and boiling points, and electrical conductivity . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-14(17)16-12-9-15(7-8-18-10-15)19-13-6-4-3-5-11(12)13/h2-6,12H,1,7-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJDPXRERRTBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(CCOC2)OC3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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